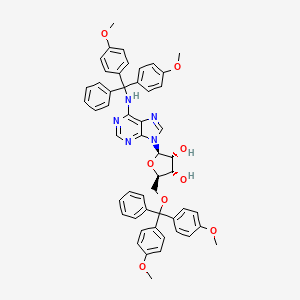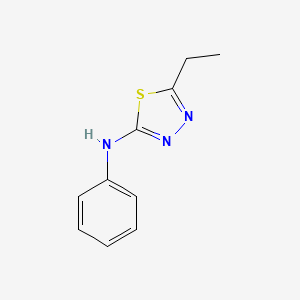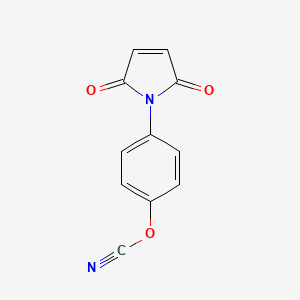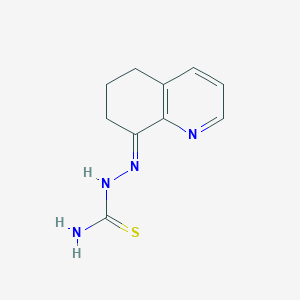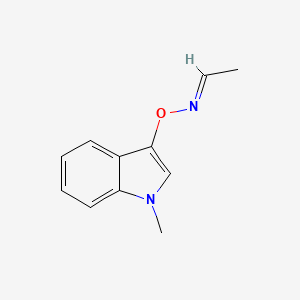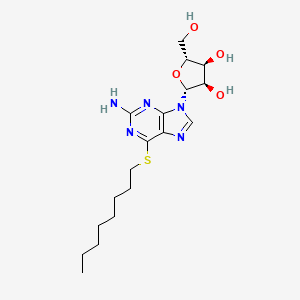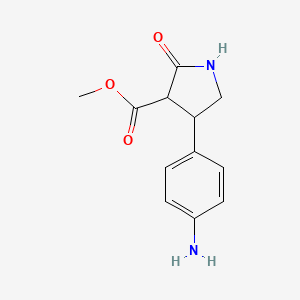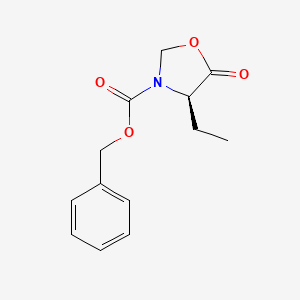
3-Pyrrolidinebutanal, 3-methyl-2,4-dioxo-1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanal is an organic compound that belongs to the class of pyrrolidines It is characterized by a pyrrolidine ring substituted with a benzyl group, a methyl group, and a butanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanal typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, with suitable carbonyl compounds.
Introduction of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction, where a benzyl halide reacts with the pyrrolidine ring in the presence of a base.
Addition of the Methyl Group: The methyl group can be added through alkylation reactions using methyl halides or other methylating agents.
Attachment of the Butanal Group: The butanal group can be introduced through an aldol condensation reaction, where an aldehyde reacts with the pyrrolidine ring.
Industrial Production Methods
Industrial production of 4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanal may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanoic acid.
Reduction: 4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanal has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand the biological activity of pyrrolidine derivatives.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanal depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(1-Benzyl-2,4-dioxopyrrolidin-3-yl)butanal: Lacks the methyl group at the 3-position of the pyrrolidine ring.
4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanoic acid: The aldehyde group is oxidized to a carboxylic acid.
4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanol: The aldehyde group is reduced to an alcohol.
Uniqueness
4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanal is unique due to the presence of both a benzyl group and a butanal group on the pyrrolidine ring, which can impart distinct chemical and biological properties
Properties
CAS No. |
674347-57-0 |
|---|---|
Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
4-(1-benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanal |
InChI |
InChI=1S/C16H19NO3/c1-16(9-5-6-10-18)14(19)12-17(15(16)20)11-13-7-3-2-4-8-13/h2-4,7-8,10H,5-6,9,11-12H2,1H3 |
InChI Key |
XMOCWSXHCFWUJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CN(C1=O)CC2=CC=CC=C2)CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


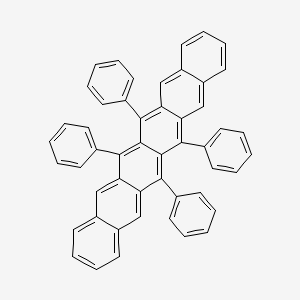
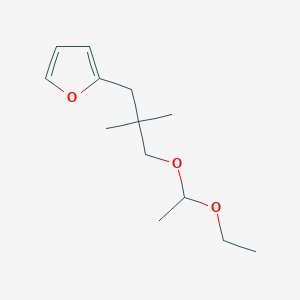
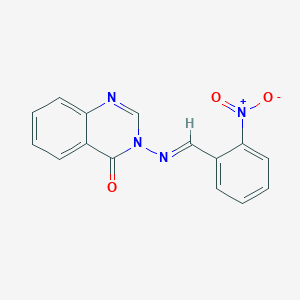
![2H-Pyran-3-carbonitrile, 6-[1,1'-biphenyl]-4-yl-2-oxo-4-(1-pyrrolidinyl)-](/img/structure/B12913903.png)

